Product packaging for Hexyl 5-nitro-2-furancarboxylate(Cat. No.:CAS No. 20001-40-5)

Hexyl 5-nitro-2-furancarboxylate

Cat. No.: B12042903
CAS No.: 20001-40-5
M. Wt: 241.24 g/mol
InChI Key: XHMWHBXFXKPBDX-UHFFFAOYSA-N
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Description

Overview of Furan (B31954) Chemistry and its Significance in Contemporary Chemical Research

Furan is a heterocyclic organic compound featuring a five-membered aromatic ring composed of four carbon atoms and one oxygen atom. numberanalytics.comnumberanalytics.com First isolated in 1870, this colorless and volatile liquid is recognized for its aromaticity, which arises from the delocalization of six π-electrons that satisfy Hückel's rule. numberanalytics.com However, the presence of the highly electronegative oxygen atom makes the furan ring less stable than benzene (B151609), influencing its reactivity. numberanalytics.com

The significance of furan in modern chemistry stems from its role as a versatile building block in organic synthesis. numberanalytics.comacs.org Its unique electronic structure allows it to participate in a variety of reactions, including Diels-Alder cycloadditions, where it can act as a diene. fiveable.me This reactivity makes it an invaluable precursor for creating more complex molecules, including five-, six-, and seven-membered ring systems. acs.org

Furthermore, furan derivatives are integral to sustainable chemistry. Key platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) can be derived from biomass, such as agricultural waste. fiveable.mebritannica.com These renewable starting materials are used to synthesize a wide array of products, including biofuels, fine chemicals, and advanced materials like thermosetting resins and polymers. numberanalytics.comfiveable.me The furan scaffold is also present in numerous natural products and is a key component in the development of pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com

Table 1: Physical Properties of Furan

Property Value
Molecular Formula C₄H₄O
Molecular Weight 68.07 g/mol
Boiling Point 31.3°C
Density 0.936 g/cm³
Aromaticity Aromatic

Data sourced from Number Analytics numberanalytics.com

Contextualization of Nitrofurans within Advanced Furan Derivative Research

Nitrofurans are a distinct class of furan derivatives characterized by the presence of a nitro group (NO₂) attached to the furan ring. wikipedia.org These synthetic compounds have been a subject of intense research since the 1940s and are primarily known for their use as broad-spectrum antibiotics and antimicrobials. wikipedia.orgnih.gov

The biological activity of nitrofurans is dependent on their nature as prodrugs. nih.govresearchgate.net In target bacterial cells, the nitro group is reduced by endogenous nitroreductase enzymes. nih.govacs.org This activation process generates reactive intermediates that are believed to be responsible for the compound's cytotoxic effects, which can involve damage to cellular proteins and DNA. researchgate.netacs.org The effectiveness of 5-nitrofuran derivatives against both aerobic and anaerobic bacteria is linked to their ease of reduction. acs.org

Contemporary research on nitrofurans is largely driven by the challenge of antibiotic resistance. nih.gov One major trajectory involves synthesizing novel nitrofuran analogs with enhanced potency and a broader spectrum of activity. nih.gov Medicinal chemistry efforts are focused on designing new candidates, including those that might be effective against highly resistant Gram-negative pathogens. nih.gov Another research avenue explores the use of nitrofurans in combination with other agents to create synergistic effects that enhance their antimicrobial efficacy. nih.gov

Foundational Research Trajectories Pertaining to Hexyl 5-nitro-2-furancarboxylate and Related Structures

The specific compound, this compound, is an ester derivative of the foundational molecule, 5-nitro-2-furancarboxylic acid. Research into this and related structures follows established principles of organic synthesis and medicinal chemistry.

The precursor, 5-nitro-2-furancarboxylic acid, is a yellow crystalline powder that serves as a key starting material. chemicalbook.com It is a well-characterized compound used in the preparation of more complex derivatives. chemicalbook.com The synthesis of esters like this compound from this acid is a standard esterification reaction. A common method involves converting the carboxylic acid into a more reactive acyl chloride, typically using a reagent like thionyl chloride, which is then reacted with the desired alcohol (in this case, hexan-1-ol) to form the ester. prepchem.com An alternative patented method describes the direct enzymatic esterification of 5-nitro-2-furancarboxylic acid with an alcohol. google.com

While extensive published research focusing solely on this compound is not widely available, the study of related esters provides context. For example, Methyl 5-nitro-2-furoate has been synthesized and its chemical properties, such as its enthalpy of formation, have been documented. chemeo.com The investigation of various ester derivatives allows researchers to modulate properties like solubility, stability, and bioavailability, which is a common strategy in the development of new chemical entities. The synthesis of related structures, such as cyclopropanemethyl 5-nitro-2-furancarboxylate, further demonstrates the exploration of different ester groups attached to the 5-nitrofuran core. prepchem.com

Table 2: Properties of 5-Nitro-2-furancarboxylic Acid and a Related Ester

Compound Molecular Formula Molecular Weight Melting Point (°C) Appearance
5-Nitro-2-furancarboxylic Acid C₅H₃NO₅ 157.08 g/mol 185-189 Light orange to yellow/green powder/crystal
Methyl 5-nitro-2-furoate C₆H₅NO₅ 171.11 g/mol Not specified Not specified

Data sourced from PubChem nih.gov, TCI Europe N.V. tcichemicals.com, ChemicalBook chemicalbook.com, and Cheméo chemeo.com

Table 3: Calculated and Known Properties of this compound

Property Value/Status
Molecular Formula C₁₁H₁₅NO₅
Molecular Weight 241.24 g/mol
Physical Properties Not available in public literature
Spectroscopic Data Not available in public literature

Esterification Reactions for Furan Carboxylate Synthesis

The final step in the synthesis of this compound is the esterification of 5-nitro-2-furancarboxylic acid or its activated derivative with hexanol. Various esterification strategies are available for furan-based carboxylic acids.

1 Direct Esterification Approaches with Hexanol

Direct esterification involves the reaction of 5-nitro-2-furancarboxylic acid with hexanol, typically in the presence of an acid catalyst. While specific details for the direct esterification with hexanol to form this compound are not extensively documented in the provided results, general principles of Fischer esterification would apply. This would involve heating the carboxylic acid and alcohol with a strong acid catalyst like sulfuric acid.

A greener alternative to traditional acid catalysts involves the use of carbon dioxide under supercritical, critical, or near-critical conditions. google.comgoogleapis.comgoogle.com In this method, CO₂ is believed to act as a self-generating acid catalyst in situ, promoting the esterification of furan dicarboxylic acids with alcohols. google.comgoogleapis.com This approach offers an environmentally benign route to furan esters. google.comgoogleapis.comgoogle.com

2 Investigation of Transesterification Methodologies for Furan Esters

Transesterification offers an alternative route to furan esters. This method involves the reaction of a readily available ester with a different alcohol in the presence of a catalyst. For instance, furfuryl esters can be synthesized by the transesterification of an alkyl ester with an excess of furfuryl alcohol using potassium carbonate as a basic catalyst. google.com This process allows for the recovery and recycling of the excess alcohol. google.com

The transesterification of thionoesters, sulfur analogs of esters, has also been explored. youtube.com While not directly applicable to carboxylate esters, this methodology highlights the potential for developing novel transesterification protocols for a wide range of furan derivatives. youtube.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO5 B12042903 Hexyl 5-nitro-2-furancarboxylate CAS No. 20001-40-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20001-40-5

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

hexyl 5-nitrofuran-2-carboxylate

InChI

InChI=1S/C11H15NO5/c1-2-3-4-5-8-16-11(13)9-6-7-10(17-9)12(14)15/h6-7H,2-5,8H2,1H3

InChI Key

XHMWHBXFXKPBDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Hexyl 5 Nitro 2 Furancarboxylate and Analogous Furan Carboxylate Esters

3 Catalytic Systems and Optimized Conditions in Furan (B31954) Carboxylic Acid Esterification

The choice of catalyst and reaction conditions is paramount for efficient esterification. In the context of furan dicarboxylic acid (FDCA) esterification, which shares similarities with the esterification of 5-nitro-2-furoic acid, various catalytic systems have been investigated.

Acid-catalyzed esterification is a common approach. acs.orgnih.gov For example, the synthesis of furan dicarboxylate esters from galactaric acid, a biomass-derived precursor, can be achieved in a one-pot reaction with an alcohol using sulfuric acid as a catalyst. acs.orgnih.gov

As previously mentioned, CO₂ can serve as an effective catalyst for the esterification of FDCA, particularly under elevated temperatures (150-250°C) and pressures (400-3000 psi). google.comgoogleapis.com This method avoids the use of traditional strong acid catalysts. google.comgoogleapis.com

For transesterification reactions, basic catalysts like potassium carbonate have proven effective, particularly when one of the alcohol reactants is used in large excess. google.com

The table below summarizes some of the catalytic systems and conditions used in the synthesis of furan esters and their precursors.

Reaction Catalyst Reactants Key Conditions Product Reference
Oxidation of Furfural (B47365)AuPd/Mg(OH)₂Furfural, O₂NaOHFuroic Acid rsc.orgcardiff.ac.uk
Oxidation of FurfuralCuO or Ag₂O/CuOFurfural, O₂70°CFuroic Acid mdpi.com
Oxidation of FurfuralRuthenium acridine (B1665455) PNP complexFurfural, H₂O135-160°C, NaOH or LiOHFuroic Acid nih.govacs.org
Acyl Chloride FormationThionyl Chloride/DMF5-Nitro-2-furancarboxylic acidRoom Temperature5-Nitro-2-furancarboxylic acid chloride prepchem.com
Acyl Chloride FormationPhosphorus Pentachloride5-Nitro-2-furancarboxylic acidRoom Temperature5-Nitro-2-furancarboxylic acid chloride prepchem.com
EsterificationCarbon Dioxide (in situ acid)Furan dicarboxylic acid, Alcohol150-250°C, 400-3000 psiFuran dicarboxylate ester google.comgoogleapis.com
TransesterificationPotassium CarbonateAlkyl ester, Furfuryl alcohol25-60°CFurfuryl ester google.com

Development of Novel and Green Synthetic Protocols for Furan Ester Derivatives

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For furan ester derivatives, this has led to the exploration of one-pot synthesis techniques and the utilization of bio-based feedstocks, moving away from traditional, often harsh, multi-step procedures.

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. bohrium.com Several one-pot methodologies have been developed for the synthesis of various furan carboxylates.

One approach involves the reaction of sulfonium (B1226848) acylmethylides with acetylenic esters, which proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, ring opening, another intramolecular Michael addition, and finally elimination to yield polysubstituted furans with carboxylate groups. rsc.org Another strategy employs a diethylzinc-mediated coupling reaction between two different α-bromocarbonyl compounds to produce polysubstituted furans in a single pot. nih.gov

Multicomponent reactions (MCRs) are particularly effective for one-pot synthesis. nih.gov For instance, highly functionalized furan derivatives have been synthesized by combining arylglyoxals, acetylacetone, and dialkyl phenols in a single step under catalyst-free conditions. nih.gov Similarly, the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters can be achieved through a direct palladium iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives. acs.org

The direct transformation of carbohydrates into furan derivatives is another key area of one-pot synthesis research. bohrium.com These reactions integrate sequential catalytic processes to convert C5 and C6 sugars directly into valuable furan chemicals, avoiding the need to isolate intermediates like furfural or 5-hydroxymethylfurfural (B1680220) (HMF). bohrium.com

Table 1: Examples of One-Pot Synthesis Techniques for Furan Carboxylates

Starting MaterialsKey Reagents/CatalystsProduct TypeReference
Dimethylsulfonium acylmethylides, Alkyl acetylenecarboxylatesNone (Tandem reaction)Polysubstituted furan-3,4-dicarboxylates rsc.org
Dibromoketones, Monobromo carbonyl compoundsDiethylzinc (Et₂Zn)Polysubstituted furans nih.gov
Arylglyoxals, Acetylacetone, 2,6-Dialkyl phenolsTriethylamine (Base)Highly functionalized furans nih.gov
3-Yne-1,2-diol derivativesPalladium iodide (PdI₂), Carbon monoxide (CO), AirFuran-3-carboxylic esters acs.org
Galactaric acid, Bio-alcoholsSulfuric acid (H₂SO₄)Furan-2,3- and -2,5-dicarboxylate esters acs.org

The shift towards a bio-based economy has spurred research into using renewable biomass for chemical production. researchgate.net Furan derivatives are prime candidates for this approach, as their precursors can be readily derived from carbohydrates found in lignocellulosic biomass. researchgate.netrsc.org

A prominent pathway begins with the acid-catalyzed dehydration of C6 sugars (like fructose (B13574) and glucose) to produce 5-hydroxymethylfurfural (HMF), or the dehydration of C5 sugars to yield furfural. bohrium.comrsc.org These platform molecules serve as versatile starting points for a wide range of furanic compounds. rsc.org

Specifically for 5-nitro-2-furancarboxylate esters, a method has been developed that starts from waste biomass. google.com This process involves a sequence of reactions:

Acid Hydrolysis: Waste biomass is treated with acid to produce furfural.

Oxidation: The resulting furfural is oxidized, often using oxygen, to form 2-furoic acid. google.comorgsyn.org

Nitration: The 2-furoic acid undergoes nitration to yield 5-nitro-2-furoic acid. google.com

Esterification: Finally, 5-nitro-2-furoic acid is esterified with an alcohol (such as hexanol) to produce the target ester, Hexyl 5-nitro-2-furancarboxylate. google.com This final step can be catalyzed by enzymes under mild conditions. google.com

Another important bio-based feedstock is galactaric acid (also known as mucic acid), which can be obtained by oxidizing galactose. acs.org Marine biomass, rich in galactose-type monosaccharides, is a key source for this precursor. acs.org In a one-pot reaction, galactaric acid can be converted directly into furan-2,5- and furan-2,3-dicarboxylic acid esters (DAFs) by reacting it with an alcohol in the presence of an acid catalyst. acs.org

Table 2: Synthesis of 5-Nitro-2-Furoate from Biomass

StepReactionKey ReagentsProductReference
1Acid HydrolysisWaste Biomass, AcidFurfural google.com
2OxidationFurfural, Oxygen2-Furoic Acid google.com
3Nitration2-Furoic Acid, Nitrate Salt5-Nitro-2-furoic Acid google.com
4Esterification5-Nitro-2-furoic Acid, Alcohol5-Nitro-2-furoate Ester google.com

Mechanistic Investigations of Furan Carboxylate Ester Formation

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The formation of the furan ring and its subsequent functionalization into a carboxylate ester can proceed through several proposed pathways depending on the reactants and catalysts.

One proposed mechanism for the formation of polysubstituted furans from sulfonium ylides and acetylenic esters involves a series of concerted steps. rsc.org The process is initiated by a Michael addition of the ylide to the acetylenic ester, creating a zwitterionic intermediate. This is followed by an intramolecular nucleophilic addition to the carbonyl group, leading to a five-membered ring intermediate. A subsequent 4π ring-opening, another intramolecular Michael addition, and the final elimination of dimethyl sulfide (B99878) yield the stable furan ring. rsc.org

In the palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diols, the proposed mechanism begins with the formation of an acylpalladium complex through carbon monoxide insertion. acs.org This complex then undergoes a nucleophilic displacement by an external alcohol, followed by dehydration, to form the furan ester product and regenerate the palladium catalyst. acs.org

For the conversion of galactaric acid to furan dicarboxylate esters, the mechanism is believed to be complex, involving simultaneous esterification and dehydration events. acs.org The proposed pathway suggests a series of cyclizations and dehydrations of the sugar acid backbone to form the aromatic furan ring structure, which is then esterified at its carboxyl groups. acs.org

These mechanistic studies provide valuable insights into the intricate chemical transformations that lead to the formation of furan carboxylate esters, guiding the development of more selective and efficient synthetic strategies.

Chemical Reactivity and Transformation Studies of Hexyl 5 Nitro 2 Furancarboxylate Derivatives

Reactivity of the 5-Nitrofuran Moiety in Derivatization

The 5-nitrofuran core is a highly influential component, governing the electronic properties of the entire molecule and offering specific sites for chemical modification.

The furan (B31954) ring, in general, is an electron-rich aromatic system susceptible to electrophilic attack. However, the presence of the strongly electron-withdrawing nitro group at the 5-position significantly deactivates the furan ring towards electrophilic substitution. Conversely, this deactivation makes the ring more susceptible to nucleophilic attack.

The presence of electron-withdrawing groups on the furan ring facilitates nucleophilic displacement reactions. edurev.inuoanbar.edu.iq For instance, compounds like 2-bromo-5-nitrofuran (B1267531) readily react with nucleophiles. edurev.inuoanbar.edu.iq This suggests that the carbon atoms of the furan ring in Hexyl 5-nitro-2-furancarboxylate, particularly C3 and C4, are potential sites for nucleophilic aromatic substitution, especially if a suitable leaving group were present. The nitro group, by pulling electron density from the ring, stabilizes the intermediate Meisenheimer-type complexes formed during nucleophilic attack. uoanbar.edu.iq It has been observed that in such reactions, furan derivatives can react significantly faster than their benzene (B151609) analogues. uoanbar.edu.iq

While electrophilic substitution is generally disfavored, reactions can be directed to specific positions under forcing conditions. Electrophilic substitution on benzofuran, a related heterocyclic system, occurs mainly at the C-2 position. uoanbar.edu.iq For this compound, any potential electrophilic attack would likely be directed away from the deactivating influence of the nitro and carboxylate groups.

The reduction of the nitro group is a pivotal transformation for 5-nitrofuran derivatives, often leading to biologically active compounds or key synthetic intermediates. The reduction can proceed through different pathways depending on the reagents and reaction conditions, typically involving one-electron or two-electron transfer mechanisms. researchgate.net

The nitro group can undergo a six-electron reduction to sequentially form nitroso, N-hydroxylamino, and finally amino functional groups. nih.gov The nitroso intermediate is often difficult to detect as its reduction to the hydroxylamino derivative is very rapid. nih.gov

One-Electron Reduction Pathway: Under certain conditions, particularly enzymatic reactions in biological systems, 5-nitrofurans can undergo a one-electron reduction to form a nitro anion radical. nih.govasm.org In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) radicals. asm.org This pathway is often associated with the biological activity of nitrofuran compounds.

Two-Electron Reduction Pathway: Chemical reduction typically follows a two-electron pathway, catalyzed by various nitroreductases or chemical reducing agents. researchgate.net This pathway is considered crucial for the selective action of many nitrofuran antibiotics. researchgate.net Type I nitroreductases, for instance, reduce the nitro group to a hydroxylamine (B1172632) via a nitroso intermediate. researchgate.net This hydroxylamine is a key branching point, capable of further transformation into a reactive nitrenium ion, a stable amine, or undergoing ring-opening to form nitrile metabolites. researchgate.net

Common reducing agents for converting aromatic nitro compounds to amines include catalytic hydrogenation (e.g., with Raney nickel or Pd/C), or metals in acidic media (e.g., iron in acetic acid). wikipedia.org Reduction to the intermediate hydroxylamine can be achieved using reagents like zinc dust with ammonium (B1175870) chloride. wikipedia.org

Reduction PathwayKey IntermediatesFinal ProductsTypical Conditions
One-Electron Reduction Nitro anion radicalParent nitro compound (futile cycling), SuperoxideEnzymatic (e.g., Type II nitroreductases) asm.org
Two-Electron Reduction Nitroso, HydroxylamineAmine, Nitrenium ion, NitrilesCatalytic hydrogenation, Metals in acid, Type I nitroreductases researchgate.netwikipedia.org

Transformations Involving the Ester Functional Group

The hexyl ester group at the 2-position of the furan ring is another key site for chemical modification, primarily through reactions involving nucleophilic acyl substitution.

Esters can be cleaved back to their parent carboxylic acid and alcohol through hydrolysis, a reaction that can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, this compound can be hydrolyzed to 5-nitro-2-furoic acid and 1-hexanol. libretexts.org This reaction is reversible, and its mechanism is the exact reverse of the Fischer esterification. The process begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Treating an ester with a base, such as sodium hydroxide (B78521) (NaOH), leads to an irreversible reaction called saponification. masterorganicchemistry.com The reaction yields an alcohol and the salt of the carboxylic acid. libretexts.org For this compound, saponification with NaOH would produce sodium 5-nitro-2-furancarboxylate and 1-hexanol. The mechanism involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the hexoxide (RO⁻) leaving group to form the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt. masterorganicchemistry.com This final acid-base step drives the reaction to completion. masterorganicchemistry.com

The kinetics of hydrolysis can be influenced by the electronic nature of the substituents on the furan ring. The electron-withdrawing nitro group is expected to increase the electrophilicity of the ester's carbonyl carbon, potentially accelerating the rate of both acidic and basic hydrolysis compared to an unsubstituted furan ester.

The ester functional group is a versatile precursor for the synthesis of amides, which are generally formed by reacting the ester with ammonia (B1221849) or a primary or secondary amine. This transformation, often termed aminolysis or transamidation, is a common strategy for creating libraries of derivatives from a common ester intermediate.

The reaction of this compound with an amine (R-NH₂) would yield the corresponding N-substituted-5-nitro-2-furancarboxamide and 1-hexanol. The reactivity of esters towards amines is generally lower than that of more reactive carboxylic acid derivatives like acid chlorides or anhydrides. libretexts.org However, the reaction can be facilitated by heating or by using microwave-assisted conditions, which have been shown to be effective for preparing amides with furan rings. researchgate.netkisti.re.kr

For more efficient amide synthesis, the ester can first be hydrolyzed to the carboxylic acid (5-nitro-2-furoic acid), which is then activated with a coupling reagent before reaction with an amine. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net Alternatively, the carboxylic acid can be converted to the more reactive 5-nitro-2-furancarboxylic acid chloride using a reagent like thionyl chloride, which then readily reacts with amines to form the amide. prepchem.com

Reaction TypeReactantsProductsConditions
Aminolysis/Transamidation This compound + Amine (RNH₂)N-R-5-nitro-2-furancarboxamide + 1-HexanolHeating, Microwave irradiation researchgate.netkisti.re.kr
Via Carboxylic Acid 1. Hydrolysis of ester2. 5-Nitro-2-furoic acid + Amine + Coupling Agent (e.g., EDC)N-R-5-nitro-2-furancarboxamideMild conditions researchgate.net
Via Acid Chloride 1. Hydrolysis of ester2. Conversion to 5-nitro-2-furancarboxylic acid chloride3. Reaction with AmineN-R-5-nitro-2-furancarboxamideOften high yield prepchem.com

Exploration of Novel Reaction Pathways for Advanced Functionalization

Beyond classical transformations of the nitro and ester groups, modern synthetic methods offer new avenues for the advanced functionalization of the 5-nitrofuran scaffold. Late-stage functionalization (LSF) is a particularly powerful strategy for modifying complex molecules like this compound in the later stages of a synthetic sequence. nih.gov

Copper-catalyzed C-H functionalization has been successfully applied to 5-nitrofuran drugs. nih.gov This approach allows for the direct introduction of various functional groups, such as hydroxyl, methyl, azido, and cyano groups, onto the molecule without pre-functionalization. nih.gov For this compound, such methods could potentially be used to modify the C3 or C4 positions of the furan ring, creating novel derivatives that would be difficult to access through traditional methods. For example, direct hydroxylation or methylation of the furan ring could be explored. nih.gov

Furthermore, photochemical reactions represent another area for novel transformations. The photochemical hydroxylation of related 5-nitro-2-furancarboxaldehyde derivatives has been reported, leading to the formation of hydroxylated products. nih.gov Exploring the photochemistry of this compound could uncover unique reaction pathways and lead to the synthesis of advanced, functionally diverse derivatives.

Advanced Spectroscopic and Analytical Characterization Techniques in Furan Chemistry Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For furan (B31954) carboxylates, the chemical shifts (δ) and coupling constants (J) of the furan ring protons are particularly diagnostic. In 5-nitro-substituted 2-furan carboxylates, the electron-withdrawing nature of the nitro group and the carboxylate group significantly influences the electronic environment of the furan ring protons.

For a compound like Hexyl 5-nitro-2-furancarboxylate, the furan ring would exhibit two doublet signals corresponding to the protons at the C-3 and C-4 positions. Drawing from data on analogous compounds such as methyl 5-nitro-2-furoate, the proton at C-3 is expected to resonate further downfield than the proton at C-4 due to the deshielding effect of the adjacent carboxylate group. The typical coupling constant between these two protons (³JHH) is in the range of 3.5-4.0 Hz.

The hexyl ester portion of the molecule would present a series of signals corresponding to the aliphatic chain. The methylene (B1212753) protons adjacent to the ester oxygen (OCH₂) are the most deshielded and would appear as a triplet. The subsequent methylene groups along the chain would show complex multiplets, while the terminal methyl group (CH₃) would appear as a triplet at the most upfield position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Furan H-3 7.20 - 7.40 d ~3.8
Furan H-4 7.60 - 7.80 d ~3.8
O-CH₂- 4.20 - 4.40 t ~6.7
-CH₂- (next to O-CH₂) 1.65 - 1.85 p ~7.0
-(CH₂)₃- 1.25 - 1.50 m -
-CH₃ 0.85 - 0.95 t ~7.0

d = doublet, t = triplet, p = pentet, m = multiplet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom. sigmaaldrich.com

In this compound, the carbon atoms of the furan ring, the carboxylate group, and the nitro-substituted carbon are expected to have distinct chemical shifts. The carbonyl carbon (C=O) of the ester is typically the most downfield signal, often appearing in the range of 155-165 ppm. The furan carbon bearing the nitro group (C-5) is also significantly deshielded, while the other furan carbons (C-2, C-3, and C-4) will have characteristic shifts influenced by their position relative to the substituents. Data from 5-nitro-2-furoic acid indicates that the C-2 and C-5 carbons are the most downfield of the ring carbons. nih.gov The carbon signals of the hexyl chain would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O 157 - 160
Furan C-2 145 - 148
Furan C-5 150 - 155
Furan C-3 114 - 117
Furan C-4 120 - 123
O-CH₂- 65 - 68
-CH₂- (chain carbons) 22 - 32

Mass Spectrometry (MS) for Compound Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification, quantification, and structural elucidation of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like many furan derivatives. In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column before being introduced into the mass spectrometer.

For furan derivatives, GC-MS allows for the separation of complex mixtures and the identification of individual components based on their unique mass spectra. nih.govrsc.orgnist.gov The electron ionization (EI) mass spectrum of a furan carboxylate would typically show a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Fragmentation patterns, resulting from the cleavage of specific bonds, provide valuable structural information. For this compound, characteristic fragments would likely arise from the loss of the hexyl group, the carboxyl group, and the nitro group.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an essential tool for analyzing less volatile or thermally labile compounds that are not amenable to GC-MS. This technique is also highly effective for analyzing compounds within complex biological or environmental matrices. In LC-MS/MS, the sample is first separated by liquid chromatography, and then the components are ionized and analyzed by two mass spectrometers in series (tandem MS). This allows for highly selective and sensitive detection.

The analysis of furan metabolites and other derivatives in complex samples, such as biological fluids, often employs LC-MS/MS. hmdb.ca This technique can provide both qualitative and quantitative data, enabling the identification and measurement of trace levels of specific compounds. For a molecule like this compound, LC-MS/MS could be used to detect its presence in various samples and to study its metabolic fate.

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1720-1740 cm⁻¹. orgchemboulder.com The presence of the nitro group (NO₂) would be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, usually found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The furan ring itself would show characteristic C-H and C-O-C stretching vibrations. The aliphatic hexyl chain would contribute C-H stretching and bending vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O (Ester) Stretch 1720 - 1740 Strong
NO₂ (Nitro) Asymmetric Stretch 1500 - 1560 Strong
NO₂ (Nitro) Symmetric Stretch 1300 - 1370 Strong
C-O (Ester) Stretch 1250 - 1300 Strong
C-H (Aromatic/Furan) Stretch 3100 - 3150 Medium

X-ray Crystallography for Solid-State Structure Determination of Furan Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For furan derivatives, this technique provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, which collectively dictate the material's properties. While specific crystallographic data for this compound is not prominently available in the surveyed literature, the analysis of its parent compound, 5-nitro-2-furoic acid, offers a foundational understanding.

The crystal structure of 5-nitro-2-furoic acid reveals the planarity of the furan ring and the nitro group, a common feature in many 5-nitrofuran derivatives. This planarity influences the electronic properties and reactivity of the molecule. It is anticipated that in the crystalline form of this compound, the furan ring and the nitro group would also exhibit a high degree of planarity. The hexyl ester chain, however, would likely adopt a more flexible conformation.

The expected crystal packing of this compound would be influenced by a combination of forces, including π-π stacking interactions between the furan rings and van der Waals forces from the hexyl chains. The precise arrangement would determine the crystal lattice parameters, which can be indexed and refined through crystallographic studies.

Table 1: Anticipated Crystallographic Parameters for this compound (Hypothetical)

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for similar organics)
a (Å)10-15
b (Å)5-10
c (Å)20-25
α (°)90
β (°)90-110
γ (°)90
Z (molecules/unit cell)4

Note: This data is hypothetical and serves as an illustration of what a crystallographic analysis would yield. Actual values can only be determined through experimental analysis.

Method Development and Validation for Targeted Furan Derivative Analysis

The development and validation of analytical methods are crucial for the quantification and quality control of furan derivatives like this compound. Such methods are essential for monitoring synthesis reactions, assessing purity, and studying metabolic pathways.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of furan derivatives. For this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection would most effectively be achieved using a UV-Vis detector, as the nitro-substituted furan ring provides a strong chromophore. The validation of such a method would involve assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile and thermally stable furan derivatives. nih.gov While the hexyl ester of 5-nitro-2-furoic acid may have limited volatility, GC-MS analysis could be possible. The mass spectrum would provide a unique fragmentation pattern, with characteristic ions corresponding to the furan ring, the nitro group, and the hexyl chain, allowing for unequivocal identification. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of furan derivatives. nih.gov For this compound, ¹H and ¹³C NMR would provide a detailed map of the chemical environment of each proton and carbon atom. The chemical shifts and coupling constants of the furan ring protons would confirm the substitution pattern, while the signals from the hexyl chain would be clearly identifiable in the aliphatic region of the spectrum. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C=O of the ester, the C-O stretching of the ester and the furan ring, and the symmetric and asymmetric stretching of the nitro group. nih.gov

Table 2: Key Analytical Techniques and Expected Observations for this compound

TechniqueExpected Key Findings
HPLC-UVA well-resolved peak with strong UV absorbance, suitable for quantification.
GC-MSA molecular ion peak and characteristic fragmentation pattern for structural confirmation. nih.gov
¹H NMRDistinct signals for furan ring protons and protons of the hexyl ester chain. nih.gov
¹³C NMRResonances corresponding to the carbonyl carbon, furan ring carbons, and hexyl chain carbons. nih.gov
IR SpectroscopyCharacteristic stretching frequencies for ester (C=O, C-O) and nitro (N-O) groups. nih.gov

The development of these analytical methods would require careful optimization of various parameters, such as the mobile phase composition in HPLC, the temperature program in GC, and the choice of solvent in NMR. Method validation would ensure that the developed procedures are reliable and reproducible for their intended purpose.

Computational and Theoretical Investigations of 5 Nitrofuran Carboxylate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 5-nitrofuran carboxylate systems. These methods allow for a detailed understanding of the molecule's behavior at the subatomic level.

Density Functional Theory (DFT) Studies on Molecular and Crystal Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular and crystal properties of nitrofuran derivatives. nih.govnih.govmdpi.comresearchgate.net DFT calculations are employed to optimize the geometry of these molecules, providing accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.net This information is crucial for understanding the three-dimensional structure of compounds like Hexyl 5-nitro-2-furancarboxylate.

Furthermore, DFT studies are instrumental in analyzing the intermolecular interactions that govern the crystal packing of these compounds. nih.govnih.govmdpi.comresearchgate.netresearchgate.net For instance, Hirshfeld surface analysis, often performed in conjunction with DFT, helps to quantify the contributions of different intermolecular contacts, such as hydrogen bonds and van der Waals forces, to the stability of the crystal lattice. researchgate.net In one study, Hirshfeld analysis revealed that H...H (49.1%) and H...C/C...H (19.6%) interactions were the primary contributors to the stability of the crystalline structure of a nitrofuran derivative. researchgate.net The combination of experimental techniques like X-ray diffraction with DFT calculations provides a comprehensive understanding of the solid-state structure of these materials. researchgate.net

The table below summarizes key molecular properties of a representative 5-nitrofuran derivative as determined by DFT calculations.

PropertyCalculated ValueReference
Crystal SystemTriclinic researchgate.net
Space GroupP-1 researchgate.net
a (Å)11.4746(3) researchgate.net
b (Å)10.9106(2) researchgate.net
c (Å)8.8083 researchgate.net

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The reactivity of 5-nitrofuran carboxylates can be rationalized through the analysis of their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. numberanalytics.com

FMO theory is a cornerstone in understanding various chemical reactions. numberanalytics.com For instance, in reactions involving nucleophilic or electrophilic attack, the shapes and symmetries of the HOMO and LUMO of the reacting species determine the feasibility and outcome of the interaction. numberanalytics.com DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. numberanalytics.com

Beyond HOMO and LUMO energies, various reactivity indices derived from them, such as electronegativity, chemical hardness, and the electrophilicity index, provide further quantitative measures of reactivity. researchgate.net These indices are valuable in predicting the behavior of nitrofuran derivatives in different chemical environments.

The following table presents calculated FMO energies and related reactivity parameters for a model thiosemicarbazone derivative, illustrating the type of data generated in such studies.

ParameterValue (eV)
HOMO Energy-
LUMO Energy-
Energy Gap (ΔE)4.458
Ionization Potential (I)-
Electron Affinity (A)-
Electronegativity (χ)-
Hardness (η)-
Softness (s)-
Electrophilicity (ω)-
(Data adapted from a study on thiosemicarbazone derivatives for illustrative purposes) researchgate.net

Molecular Dynamics Simulations and Conformational Analysis of Furan (B31954) Esters

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and conformational preferences of furan esters. rsc.orgpsu.eduresearchgate.netresearchgate.netdpi-proceedings.com These simulations model the movement of atoms over time, providing insights into the flexibility of the molecule and the accessible conformations in different environments, such as in solution or in a biological system.

While specific MD studies on this compound are not widely reported, research on furan-based polymers and other esters provides a solid foundation for how such simulations would be applied. rsc.orgpsu.eduresearchgate.netresearchgate.netdpi-proceedings.com These studies often focus on understanding properties like chain mobility and the influence of molecular structure on bulk properties, which are governed by the conformational dynamics at the molecular level. rsc.org

In Silico Studies for Structure-Activity Relationship (SAR) Prediction

In silico methods are extensively used to predict the structure-activity relationships (SAR) of nitrofuran derivatives, aiming to understand how chemical structure correlates with biological activity and to design more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Nitrofuran Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as descriptors. researchgate.netaimspress.comnih.govaimspress.comresearchgate.netnih.govnih.gov For nitrofuran derivatives, QSAR studies have been instrumental in identifying the key molecular properties that govern their antimicrobial activity. researchgate.netaimspress.comnih.govaimspress.comresearchgate.netnih.gov

These studies often involve calculating a wide range of descriptors, including electronic (e.g., Hammett constants, reduction potentials), steric, and hydrophobic parameters. researchgate.netnih.gov The resulting QSAR models, typically in the form of a mathematical equation, can then be used to predict the activity of new, unsynthesized compounds. researchgate.net For example, some QSAR studies on nitrofuran derivatives have shown that electronic factors play a significant role in their antibacterial activity, while the contribution of hydrophobicity may be less important. researchgate.netnih.gov The presence of the furan ring substituted with a nitro group is often highlighted as essential for activity. aimspress.comaimspress.com

The table below shows an example of a QSAR equation developed for a set of nitrofuran derivatives, illustrating the relationship between biological activity (log 1/IC50) and molecular descriptors.

EquationStatistical ParametersReference
log(1/IC50) S. aureus = -0.8 (± 0.4) σ - 1.6 (± 0.7) Et - 1.0 (± 0.2) Iab + 3.3 (± 0.2)n = 19; r = 0.970; s = 0.197; F = 78.429; r2cv= 0.905; SPRESS = 0.246 researchgate.net

Molecular Docking Studies on Receptor-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand (such as this compound) when bound to a biological target, typically a protein or enzyme. nih.govresearchgate.netajprd.comzsmu.edu.uanih.govmdpi.comijper.org This technique is crucial for understanding the molecular basis of a compound's biological activity and for structure-based drug design.

In the context of nitrofuran derivatives, docking studies have been used to investigate their interactions with various bacterial enzymes, such as nitroreductases, which are involved in the activation of these compounds. researchgate.netajprd.com These studies can identify key amino acid residues in the active site of the enzyme that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. researchgate.netajprd.comijper.org The docking score, which is an estimation of the binding affinity, is often used to rank different compounds and to prioritize them for further experimental testing. researchgate.netajprd.comijper.org For instance, a study on nitrofuran derivatives targeting E. coli nitroreductase found docking scores ranging from -5.9 to -8.8 Kcal/mol. researchgate.netajprd.com

The following table presents results from a molecular docking study of several nitrofuran derivatives against a bacterial protein, showcasing the binding affinities and interacting residues.

CompoundDocking Score (Kcal/mol)Interacting Amino Acid ResiduesReference
Compound 2a-8.80GLU 165, ARG 10 & 207, SER 39 & 12, GLN 142, LYS 205 researchgate.netajprd.com
Hydroxymethylnitrofurantoin-8.8- ajprd.com
Nitrofurantoin-8.1PRO 38 ajprd.com

Structure Activity Relationship Sar and Rational Design in Nitrofuran Carboxylate Research

Influence of the Hexyl Chain on Molecular Interactions and Steric Effects

The hexyl chain of Hexyl 5-nitro-2-furancarboxylate, while seemingly a simple alkyl group, exerts a significant influence on the molecule's physicochemical properties and its potential interactions with biological targets. This influence is primarily mediated through steric effects and by modulating the molecule's lipophilicity.

Furthermore, the hexyl chain significantly increases the lipophilicity (fat-solubility) of the compound compared to its shorter-chain or unesterified counterparts. This property is crucial for its pharmacokinetic profile, as it can affect absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity can enhance the molecule's ability to cross biological membranes, such as the cell membranes of pathogens. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding to other biological macromolecules.

Table 1: Influence of the Hexyl Chain on Physicochemical and Interactive Properties
PropertyInfluence of the Hexyl ChainPotential Consequence
LipophilicitySignificantly increases the non-polar character of the molecule.Enhanced ability to cross biological membranes; potential for decreased aqueous solubility.
Steric ProfileAdds considerable bulk and conformational flexibility. nih.govCan either hinder or enhance binding to a biological target, depending on the target's topology.
Molecular InteractionsParticipates in van der Waals and hydrophobic interactions. nih.govCan contribute to binding affinity within hydrophobic pockets of enzymes or receptors.
Crystal PackingCan lead to interdigitation and specific solid-state arrangements. uky.edunih.govAffects melting point, solubility, and stability of the solid form.

Role of the Nitro Group Position and Electronic Effects on Chemical Reactivity

The nitro group (NO₂) at the 5-position of the furan (B31954) ring is a dominant feature of this compound, profoundly influencing its electronic properties and chemical reactivity. The nitro group is a potent electron-withdrawing group, exerting its effect through both inductive and resonance mechanisms. nih.gov

This strong electron-withdrawing nature significantly reduces the electron density of the entire furan ring system. quora.com The conjugation of the nitro group with the aromatic furan ring pulls electron density away from the ring, making it electron-deficient. epa.gov This deactivation of the ring has several important consequences for the molecule's reactivity. For instance, it makes the furan ring less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. doubtnut.comdoubtnut.com

The position of the nitro group at C5 is critical. Being in conjugation with the C2 carboxylate group, it enhances the electrophilic character of the carbonyl carbon of the ester. This electronic pull makes the ester linkage more susceptible to nucleophilic attack, for example, by water or biological nucleophiles, which can lead to hydrolysis of the ester.

Furthermore, the high polarity and electron-withdrawing capacity of the nitro group are central to the biological mechanism of many nitroaromatic compounds. nih.govsvedbergopen.com The reduction of the nitro group within a biological system can lead to the formation of reactive intermediates. nih.gov The ease with which this reduction occurs is directly related to the electron-deficient nature of the nitrofuran system. Quantum chemistry studies on related nitrofuran compounds have shown that substitutions that result in a more negative LUMO (Lowest Unoccupied Molecular Orbital) energy correlate with a greater capability for redox-cycling. nih.gov The electron-withdrawing nitro group is instrumental in lowering the LUMO energy, thus facilitating its reduction. nih.gov

Table 2: Electronic and Reactivity Effects of the 5-Nitro Group
EffectDescriptionImpact on this compound
Electron-Withdrawing NaturePulls electron density from the furan ring via inductive and resonance effects. nih.govDeactivates the ring towards electrophilic attack and activates it for nucleophilic attack. doubtnut.comdoubtnut.com
PolarityThe N-O bonds are highly polar, contributing to a significant molecular dipole moment. libretexts.orgInfluences solubility, crystal packing, and interactions with polar biological molecules.
Reactivity of Ester LinkageIncreases the electrophilicity of the ester's carbonyl carbon.Enhances susceptibility to hydrolysis by nucleophiles.
Redox PotentialLowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.govFacilitates the biological reduction of the nitro group, which is often a key step in the mechanism of action of nitro-drugs. nih.gov

Modulating the Ester Linkage for Targeted Chemical Behavior and Stability

The ester linkage in this compound is a critical modulator of the compound's properties, acting as a potential pro-drug moiety and influencing stability and release characteristics. The chemical nature of this linkage can be fine-tuned to control the compound's behavior.

The stability of the ester bond is a key consideration. As noted previously, the electron-withdrawing 5-nitrofuran system makes the ester's carbonyl carbon more electrophilic and thus more prone to hydrolysis. The rate of this hydrolysis can be modulated by altering the alcohol portion of the ester. The hexyl group, being a primary alcohol derivative, offers a certain level of steric hindrance to the approaching nucleophile compared to a methyl or ethyl ester, which could slightly increase its stability. Conversely, bulkier secondary or tertiary alcohol esters would provide even greater steric protection, further slowing the rate of hydrolysis.

This susceptibility to hydrolysis can be strategically exploited in drug design. The ester can be designed to be stable in the external environment but to be cleaved by specific enzymes (esterases) within a biological system or target organism. This would release the active component, 5-nitro-2-furoic acid, at the desired site of action. This pro-drug strategy can be used to improve properties such as membrane permeability or to reduce premature degradation.

Modification of the ester linkage is a common strategy in medicinal chemistry. For example, converting a carboxylic acid to an ester can mask the polar carboxyl group, increasing lipophilicity and enhancing passage across cell membranes. The choice of the ester group (in this case, hexyl) is a balance between desired stability, lipophilicity, and the rate of cleavage to the active form.

Design Principles for Modifying the 5-Nitrofuran-2-Carboxylate Scaffold

The 5-nitrofuran-2-carboxylate scaffold is a versatile platform for the design of new chemical entities. Rational design principles, informed by Structure-Activity Relationship (SAR) studies and mechanistic insights, guide the modification of this scaffold to enhance desired biological activities and optimize physicochemical properties. nih.govresearchgate.net

SAR studies on nitrofuran derivatives have consistently shown that even minor structural modifications can lead to significant changes in biological activity. nih.gov Key areas for modification on the 5-nitrofuran-2-carboxylate scaffold include the furan ring itself, the ester group, or by replacing the ester with other functional groups like amides. nih.govresearchgate.net

Modification of the Ester Group: Varying the length and branching of the alkyl chain of the ester can modulate lipophilicity and steric interactions. mdpi.com For instance, studies on other classes of compounds have shown that there is often an optimal alkyl chain length for activity; chains that are too short may not provide sufficient hydrophobic interactions, while chains that are too long may be too bulky or overly lipophilic. nih.gov Replacing the alkyl chain with a group containing other functionalities (e.g., an ether, an aromatic ring) can introduce new interaction points, such as hydrogen bonding or π-stacking.

Modification of the Furan Ring: While the 5-nitro group is often considered essential for the activity of many nitrofuran compounds, substituents could theoretically be added at the 3 or 4 positions of the furan ring. mdpi.combrieflands.com Adding small alkyl or halogen groups could fine-tune the electronic properties and steric profile of the ring, potentially leading to improved target selectivity or reduced off-target effects.

Replacement of the Ester Linkage: The ester linkage can be replaced with more stable or functionally different groups. For example, converting the ester to an amide (carboxamide) often increases metabolic stability towards hydrolysis. The N-substituent of the amide offers another point for diversification to probe interactions with the biological target. nih.gov Optimization campaigns on N-benzyl-5-nitrofuran-2-carboxamide, for instance, have led to potent analogues by modifying the benzyl (B1604629) moiety. nih.govresearchgate.net

A deep understanding of the mechanism of action and existing SAR data allows for the rational design of new derivatives with improved properties. nih.govresearchgate.net The design process often begins with a "hit" or "lead" compound, such as this compound, and aims to systematically modify its structure to achieve a desired outcome.

One key strategy involves using computational chemistry to predict how structural changes will affect properties like binding affinity and electronic characteristics. For example, docking studies can be used to model how different ester or amide derivatives might fit into the active site of a target enzyme. nih.gov Quantum mechanical calculations can predict the impact of substituents on the LUMO energy, which is often correlated with the activity of nitroaromatic compounds. nih.gov

Another strategy is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. For example, the furan ring could be replaced with a thiophene (B33073) or pyrrole (B145914) ring to explore how the heteroatom affects activity. The ester oxygen could be replaced with a sulfur (to form a thioester) or a nitrogen (to form an amide), which would significantly alter the chemical stability and hydrogen bonding potential of the linker. mdpi.com

By combining these strategies, researchers can move from broad screening of compounds to a more focused, hypothesis-driven approach. This involves synthesizing small, targeted libraries of compounds where specific structural features are varied systematically. The biological data from these libraries then feeds back into the design cycle, refining the SAR models and guiding the next round of synthesis. researchgate.netresearchgate.net This iterative process is fundamental to modern drug discovery and is directly applicable to the optimization of compounds based on the 5-nitrofuran-2-carboxylate scaffold.

Applications of Hexyl 5 Nitro 2 Furancarboxylate in Synthetic Organic Chemistry

Utilization as a Building Block for Complex Heterocyclic Structures

The structural framework of Hexyl 5-nitro-2-furancarboxylate makes it an adept starting material for the synthesis of elaborate heterocyclic systems. The presence of the nitro group on the furan (B31954) ring enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack, a property that can be exploited in ring-forming reactions.

One of the primary strategies involves the transformation of the hexyl ester group into a functionality that can participate in cyclization reactions. For instance, the ester can be converted to an amide by reacting it with an appropriate amine. This resulting amide can then undergo intramolecular reactions to form fused heterocyclic systems. A general representation of this approach is the synthesis of various bicyclic structures where the furan ring is annulated with another nitrogen-containing ring.

Research on related 5-nitrofuran derivatives has demonstrated their successful incorporation into complex scaffolds. For example, derivatives of 5-nitro-2-furoic acid have been used to create intricate molecules like 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines. nih.gov This is achieved through a multi-step synthesis where the 5-nitrofuroyl moiety is introduced, showcasing the role of the 5-nitrofuran unit as a key structural component. nih.gov

Similarly, other studies have shown the synthesis of various amides and esters of 5-nitro-2-carboxylic acid, which are precursors to more complex heterocyclic structures. nih.gov The hexyl ester of 5-nitro-2-furancarboxylate can be envisioned to follow similar reaction pathways, serving as a foundational element for the assembly of novel heterocyclic architectures with potential applications in medicinal chemistry and materials science.

Table 1: Potential Heterocyclic Scaffolds from this compound

Starting MaterialReagentResulting Heterocycle (General Structure)
This compoundHydrazineFuro[2,3-d]pyridazinone derivative
This compoundSubstituted Amine -> Intramolecular CyclizationFused Furan-Pyrimidine derivative
This compoundAmino-thiolFused Furan-Thiazine derivative

Participation in Cross-Coupling Reactions for Extended Molecular Architectures

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct studies on the cross-coupling reactions of this compound are not extensively documented, the reactivity of similar nitroarenes and furan derivatives suggests its potential participation in such transformations. nih.gov

The nitro group in nitroarenes can act as a leaving group in certain palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents onto the aromatic ring. nih.gov This "denitrative" coupling has been successfully applied in Suzuki-Miyaura, Buchwald-Hartwig amination, and etherification reactions. nih.gov This suggests a potential pathway for the functionalization of the furan ring in this compound at the C5 position.

Furthermore, decarboxylative cross-coupling reactions of heteroaromatic carboxylic acids are a known synthetic strategy. wikipedia.orgrsc.org The parent acid, 5-nitro-2-furoic acid, could potentially undergo such reactions, and while the hexyl ester would not directly participate, this highlights the reactivity of the furan core.

Another plausible approach involves the chemical modification of the nitro group to a more conventional coupling handle. For instance, reduction of the nitro group to an amino group, followed by diazotization and conversion to a halide, would furnish a substrate suitable for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would allow for the extension of the molecular architecture by appending aryl, vinyl, or alkynyl groups.

Table 2: Plausible Cross-Coupling Strategies

Reaction TypeProposed Substrate ModificationCoupling PartnerPotential Product
Denitrative Suzuki-Miyaura CouplingDirect use of this compoundArylboronic acidHexyl 5-aryl-2-furancarboxylate
Suzuki CouplingReduction of NO₂ to NH₂, then diazotization to BrArylboronic acidHexyl 5-aryl-2-furancarboxylate
Heck CouplingReduction of NO₂ to NH₂, then diazotization to IAlkeneHexyl 5-alkenyl-2-furancarboxylate
Sonogashira CouplingReduction of NO₂ to NH₂, then diazotization to ITerminal alkyneHexyl 5-alkynyl-2-furancarboxylate

Role as an Intermediate in the Synthesis of Diverse Furan-Derived Compounds

This compound is a valuable intermediate for the synthesis of a variety of other furan-derived compounds. The ester and nitro functionalities can be selectively transformed to yield a range of derivatives.

The ester group can be hydrolyzed back to the carboxylic acid, 5-nitro-2-furoic acid, which is a key precursor for the synthesis of other esters, amides, and the acid chloride. prepchem.comnih.gov For example, reaction with thionyl chloride would yield 5-nitro-2-furoyl chloride, a highly reactive intermediate for acylation reactions. prepchem.com

The nitro group can also be a site of various chemical transformations. Its reduction to an amino group affords Hexyl 5-amino-2-furancarboxylate, a compound with a nucleophilic amino group and an ester functionality, opening up further synthetic possibilities. This amino-furan derivative can be a precursor for the synthesis of fused heterocycles or can be further functionalized.

Moreover, the entire 5-nitro-2-furancarboxylate moiety can be considered a pharmacophore, and the hexyl ester can be replaced with other groups to modulate the biological activity of the resulting compounds. Studies on derivatives of 5-nitro-furan-2-carboxylic acid have shown their potential as inhibitors of enzymes like HIV-1 reverse transcriptase. nih.gov

Table 3: Synthetic Transformations of this compound

Reagent/ConditionFunctional Group TransformedProduct
LiAlH₄Ester and Nitro Group(5-Amino-2-furyl)methanol
H₂/Pd-CNitro GroupHexyl 5-amino-2-furancarboxylate
NaOH, H₂OEster Group5-Nitro-2-furoic acid
R-NH₂Ester GroupN-substituted-5-nitro-2-furanamide
SOCl₂ (from the corresponding acid)Carboxylic Acid5-Nitro-2-furoyl chloride

Q & A

Q. What are the optimal synthetic routes for Hexyl 5-nitro-2-furancarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves esterification of 5-nitro-2-furancarboxylic acid with hexanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key variables include:
  • Catalyst selection : Sulfonic acid derivatives improve esterification efficiency compared to mineral acids .
  • Temperature : Reactions performed at 60–80°C minimize side reactions (e.g., nitro group reduction) .
  • Solvent polarity : Non-polar solvents (toluene) enhance ester yield by shifting equilibrium via azeotropic water removal .
    Table 1 : Comparative yields under varying conditions:
CatalystSolventTemp (°C)Yield (%)
H₂SO₄Toluene7068
p-TSAHexane8082

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • NMR : Confirm esterification via disappearance of carboxylic acid proton (δ 12–13 ppm) and appearance of hexyl chain signals (δ 0.8–1.5 ppm). Nitro group presence is confirmed by aromatic proton splitting patterns .
  • Mass spectrometry : Molecular ion peak at m/z 269 [M+H]⁺ .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing group, activating the furan ring at the 3- and 4-positions for electrophilic substitution. However, steric hindrance from the hexyl chain limits reactivity at the 2-position. Experimental approaches include:
  • Kinetic studies : Compare reaction rates with analogs lacking the nitro group (e.g., Hexyl 5-methyl-2-furancarboxylate) .
  • DFT calculations : Model charge distribution to predict regioselectivity .
    Key Finding : Nitro-substituted derivatives show 3× faster amination at the 4-position compared to non-nitro analogs .

Q. What strategies resolve contradictory data on the stability of this compound under acidic vs. alkaline conditions?

  • Methodological Answer : Discrepancies arise from solvent interactions and pH-dependent nitro group behavior:
  • Acidic conditions (pH < 3) : Nitro group protonation reduces electron-withdrawing effects, stabilizing the ester .
  • Alkaline conditions (pH > 10) : Ester hydrolysis accelerates, but nitro group reduction may occur in reducing environments (e.g., NaBH₄) .
    Experimental Design :
  • Conduct stability assays using buffered solutions (pH 2–12) with LC-MS monitoring .
  • Compare degradation products with synthetic standards (e.g., 5-nitro-2-furancarboxylic acid) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodological Answer : Focus on modifying the hexyl chain and nitro group while retaining the furan core:
  • Step 1 : Synthesize analogs with varying alkyl chain lengths (C4–C8) and nitro substituents (e.g., Cl, CN) .
  • Step 2 : Screen for antimicrobial activity against Gram-positive/negative bacteria (MIC assays) .
  • Step 3 : Correlate logP values (calculated via HPLC retention times) with bioactivity to assess lipophilicity’s role .
    Table 2 : SAR data for analog library:
AnalogChain LengthSubstituentMIC (µg/mL)logP
AC6NO₂12.52.8
BC4CN25.01.9

Analytical and Experimental Design Challenges

Q. What advanced techniques address spectral overlap in characterizing this compound derivatives?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., hexyl CH₂ vs. furan protons) . For nitro group confirmation, FT-IR peaks at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric stretch) are diagnostic .

Q. How can researchers mitigate side reactions during functionalization of this compound?

  • Methodological Answer :
  • Protecting groups : Temporarily mask the nitro group with acetyl during amidation .
  • Catalyst optimization : Use Pd/C for selective hydrogenation of competing alkene impurities .

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